
4-Iodoisophthalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Iodoisophthalic acid is an organic compound with the molecular formula C₈H₅IO₄. It is a derivative of isophthalic acid, where one of the hydrogen atoms on the benzene ring is replaced by an iodine atom. This compound is of significant interest in various fields of chemistry due to its unique properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Iodoisophthalic acid can be synthesized through several methods. One common approach involves the iodination of isophthalic acid. This process typically uses iodine and an oxidizing agent, such as nitric acid, under controlled conditions to introduce the iodine atom into the aromatic ring .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of aromatic iodination and carboxylation reactions are applied. The scalability of these reactions depends on the availability of raw materials and the efficiency of the reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Iodoisophthalic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic aromatic substitution.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted isophthalic acids can be formed.
Coupling Products: Biaryl compounds are typically produced in Suzuki-Miyaura reactions.
Wissenschaftliche Forschungsanwendungen
4-Iodoisophthalic acid has several applications in scientific research:
Biology: Its derivatives are studied for potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing into its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: It is used in the production of advanced materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 4-Iodoisophthalic acid largely depends on its application. In chemical reactions, the iodine atom acts as a leaving group, facilitating various substitution and coupling reactions. In biological systems, its derivatives may interact with specific molecular targets, although detailed pathways are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Isophthalic Acid: The parent compound, lacking the iodine substituent.
Terephthalic Acid: A structural isomer with carboxyl groups in the para position.
Phthalic Acid: Another isomer with carboxyl groups in the ortho position.
Uniqueness: 4-Iodoisophthalic acid is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties. This makes it particularly useful in coupling reactions and as a precursor for synthesizing more complex molecules .
Eigenschaften
Molekularformel |
C8H5IO4 |
|---|---|
Molekulargewicht |
292.03 g/mol |
IUPAC-Name |
4-iodobenzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C8H5IO4/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13) |
InChI-Schlüssel |
PQBGMIRILVMUSZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(=O)O)C(=O)O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(6,8-dibromoquinazolin-4-yl)amino]butanoic Acid](/img/structure/B13002514.png)
![(1R,5S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13002524.png)
![Ethyl2-hydroxy-3-[(oxetan-3-yl)amino]propanoate](/img/structure/B13002525.png)

![N-Methyl-6-oxobicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B13002533.png)

![Ethyl 6-bromo-2-((tert-butoxycarbonyl)amino)furo[3,2-b]pyridine-3-carboxylate](/img/structure/B13002539.png)

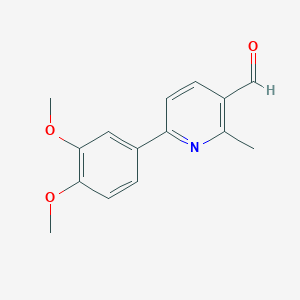
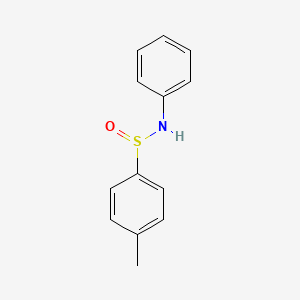
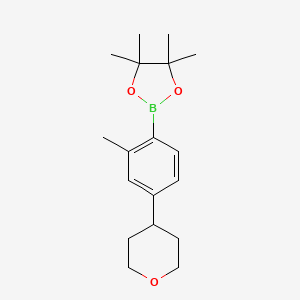
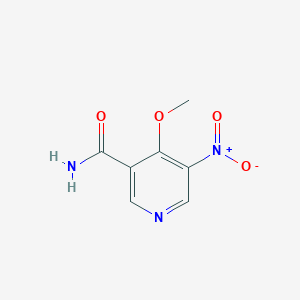
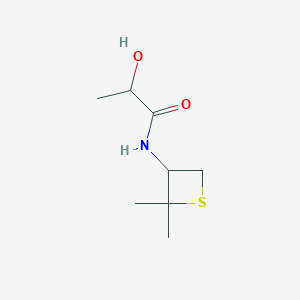
![4-Methylfuro[2,3-b]pyridine](/img/structure/B13002581.png)
